2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione
Overview
Description
2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione is a chemical compound with the molecular formula C26H38ClNO2. It is a derivative of naphthoquinone, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with hexadecylamine. The reaction is carried out in an anhydrous environment, often using solvents like methanol. The mixture is stirred at low temperatures (around 0°C) to facilitate the reaction. The product is then purified through crystallization or extraction methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in developing new therapeutic agents for treating diseases like cancer and bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione involves its interaction with cellular components. It can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a mechanism exploited in its antimicrobial and antitumor activities. The compound targets cellular pathways involved in redox homeostasis and can disrupt the function of enzymes and proteins critical for cell survival .
Comparison with Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-(n-butylamino)naphthalene-1,4-dione
- 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione
Comparison: Compared to its analogs, 2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione has a longer alkyl chain, which can influence its solubility and interaction with biological membranes. This unique structural feature may enhance its biological activity and make it more effective in certain applications .
Properties
IUPAC Name |
2-chloro-3-(hexadecylamino)naphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-28-24-23(27)25(29)21-18-15-16-19-22(21)26(24)30/h15-16,18-19,28H,2-14,17,20H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOOSJHVLGHSBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284858 | |
Record name | 2-chloro-3-(hexadecylamino)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22272-21-5 | |
Record name | NSC39354 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-(hexadecylamino)naphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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